1-[2-(1,3-thiazol-2-yl)ethyl]piperazine
Overview
Description
1-[2-(1,3-thiazol-2-yl)ethyl]piperazine is a heterocyclic compound that features both a thiazole ring and a piperazine ring The thiazole ring consists of a five-membered ring containing both sulfur and nitrogen atoms, while the piperazine ring is a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine can be synthesized through various methods. One common approach involves the reaction of 2-bromoethyl thiazole with piperazine under basic conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-[2-(1,3-thiazol-2-yl)ethyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can modulate biochemical pathways and exert therapeutic effects .
Comparison with Similar Compounds
- 1-(2-Thiazol-2-ylmethyl)piperazine
- 1-(2-Thiazol-2-ylpropyl)piperazine
- 1-(2-Thiazol-2-ylethyl)morpholine
Comparison: 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to 1-(2-Thiazol-2-ylmethyl)piperazine, the ethyl group provides different steric and electronic properties, potentially leading to distinct biological effects. The presence of the piperazine ring, as opposed to the morpholine ring in 1-(2-Thiazol-2-ylethyl)morpholine, can also result in different pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C9H15N3S |
---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
2-(2-piperazin-1-ylethyl)-1,3-thiazole |
InChI |
InChI=1S/C9H15N3S/c1(9-11-4-8-13-9)5-12-6-2-10-3-7-12/h4,8,10H,1-3,5-7H2 |
InChI Key |
WHJCLPKGKRJGLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCC2=NC=CS2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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